![molecular formula C11H11N3O4S B2846187 N-[5-(2-methylsulfonylphenyl)-1,3,4-oxadiazol-2-yl]acetamide CAS No. 886920-34-9](/img/structure/B2846187.png)
N-[5-(2-methylsulfonylphenyl)-1,3,4-oxadiazol-2-yl]acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[5-(2-methylsulfonylphenyl)-1,3,4-oxadiazol-2-yl]acetamide is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. This compound is also known as MSOA and has been synthesized using different methods.
Aplicaciones Científicas De Investigación
Sure! Here is a comprehensive analysis of the scientific research applications of N-(5-(2-(methylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)acetamide, also known as N-[5-(2-methylsulfonylphenyl)-1,3,4-oxadiazol-2-yl]acetamide:
Anti-inflammatory Agents
N-(5-(2-(methylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)acetamide has shown potential as an anti-inflammatory agent. Its structure allows it to inhibit cyclooxygenase-2 (COX-2), an enzyme responsible for inflammation and pain. This selective inhibition reduces the risk of side effects associated with non-selective NSAIDs, making it a promising candidate for treating inflammatory diseases such as arthritis .
Antimicrobial Activity
This compound has demonstrated significant antimicrobial properties. It can inhibit the growth of various bacterial and fungal strains, making it useful in developing new antibiotics. Its unique structure disrupts microbial cell walls and inhibits essential enzymes, providing a broad-spectrum antimicrobial effect .
Cancer Research
N-(5-(2-(methylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)acetamide has been investigated for its anticancer properties. It can induce apoptosis (programmed cell death) in cancer cells by targeting specific signaling pathways. This makes it a potential candidate for developing new chemotherapeutic agents, particularly for cancers resistant to conventional treatments .
Neuroprotective Agents
Research has shown that this compound may have neuroprotective effects. It can protect neurons from oxidative stress and inflammation, which are common in neurodegenerative diseases like Alzheimer’s and Parkinson’s. By modulating specific pathways, it helps in maintaining neuronal health and function .
Antioxidant Properties
The compound exhibits strong antioxidant properties, which can neutralize free radicals and reduce oxidative stress. This makes it beneficial in preventing and treating diseases caused by oxidative damage, such as cardiovascular diseases and certain types of cancer .
Agricultural Applications
In agriculture, N-(5-(2-(methylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)acetamide can be used as a pesticide or herbicide. Its antimicrobial and antifungal properties help protect crops from various pathogens, improving yield and quality. Additionally, its low toxicity to humans and animals makes it a safer alternative to traditional pesticides .
Material Science
This compound is also explored in material science for its potential use in developing new polymers and coatings. Its chemical stability and resistance to degradation make it suitable for creating durable materials with specific properties, such as water resistance and antimicrobial surfaces .
Pharmaceutical Intermediates
N-(5-(2-(methylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)acetamide serves as an important intermediate in the synthesis of various pharmaceutical compounds. Its versatile structure allows for modifications that can lead to the development of new drugs with improved efficacy and safety profiles .
Propiedades
IUPAC Name |
N-[5-(2-methylsulfonylphenyl)-1,3,4-oxadiazol-2-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N3O4S/c1-7(15)12-11-14-13-10(18-11)8-5-3-4-6-9(8)19(2,16)17/h3-6H,1-2H3,(H,12,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ULMPIBMIFJAKJZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=NN=C(O1)C2=CC=CC=C2S(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[5-(2-methylsulfonylphenyl)-1,3,4-oxadiazol-2-yl]acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

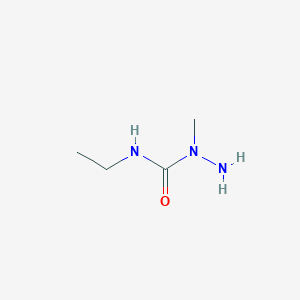
![N-(5-methoxybenzo[d]thiazol-2-yl)-3-methyl-N-(pyridin-2-ylmethyl)isoxazole-5-carboxamide](/img/structure/B2846105.png)
![7-amino-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one](/img/structure/B2846109.png)
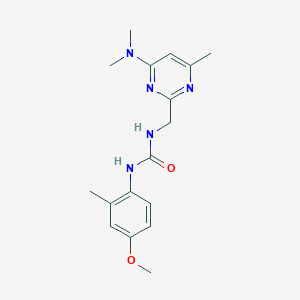
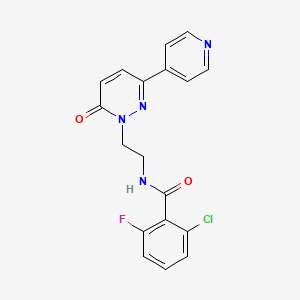
![N-(2-(3-chlorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)furan-2-carboxamide](/img/structure/B2846114.png)
![(3As,6aR)-5-(9H-fluoren-9-ylmethoxycarbonyl)-3,4,6,6a-tetrahydro-2H-furo[2,3-c]pyrrole-3a-carboxylic acid](/img/structure/B2846118.png)
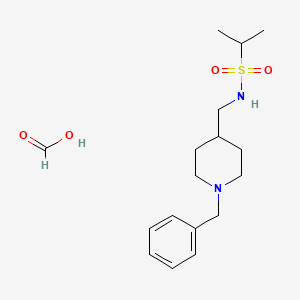
![(E)-N-(cyanomethyl)-3-[5-(2-fluorophenyl)thiophen-2-yl]prop-2-enamide](/img/structure/B2846121.png)
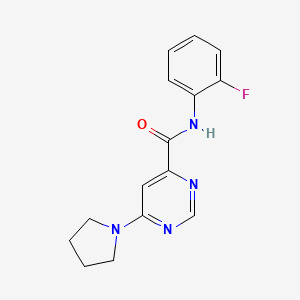
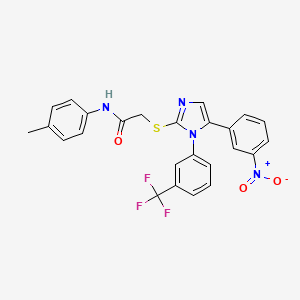

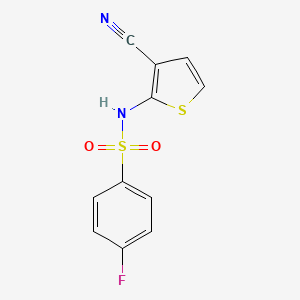
![4-(7-methoxybenzofuran-2-yl)-7,8-dihydrocyclopenta[g]chromen-2(6H)-one](/img/structure/B2846127.png)